

Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-iodo-1,3-dimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **2-bromo-5-iodo-1,3-dimethylbenzene**, a valuable halogenated aromatic intermediate in organic synthesis. The document details a validated experimental protocol and explores a potential alternative synthetic pathway. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams. This guide is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of **2-bromo-5-iodo-1,3-dimethylbenzene** is presented in the table below.

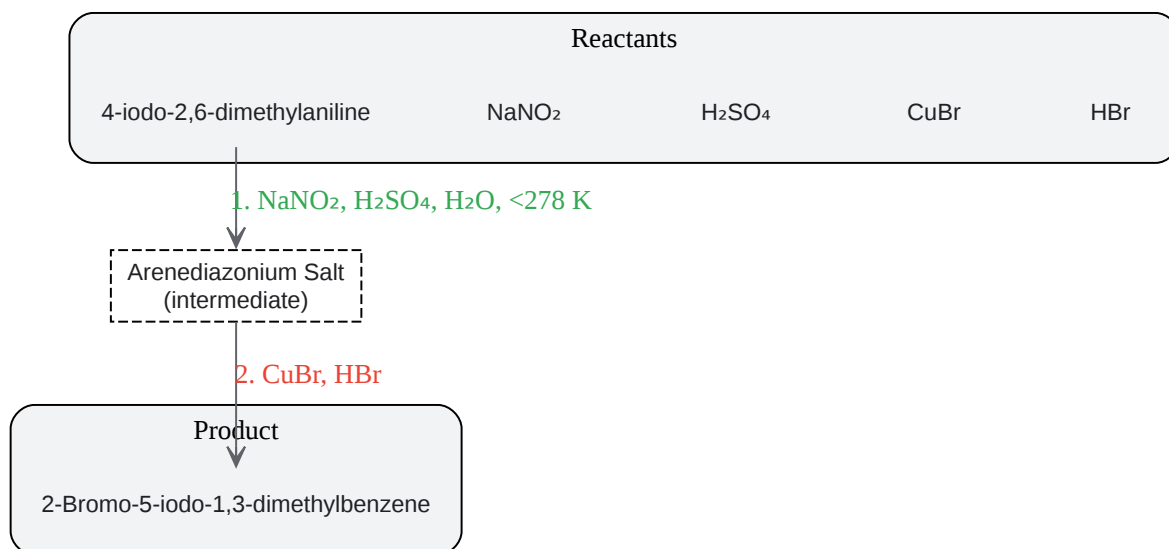
Property	Value	Source
CAS Number	689260-53-5	
Molecular Formula	C ₈ H ₈ BrI	
Molecular Weight	310.96 g/mol	[1]
Physical Form	Solid or liquid	
Storage Temperature	2-8°C, sealed in dry, dark place	
Purity	97%	

Synthetic Protocols

Two primary synthetic routes for the preparation of **2-bromo-5-iodo-1,3-dimethylbenzene** are outlined below. The first is a well-documented procedure involving a Sandmeyer-type reaction, while the second is a proposed alternative route based on electrophilic aromatic substitution.

Method 1: Sandmeyer-Type Reaction from 4-iodo-2,6-dimethylaniline

This established method utilizes the readily available starting material, 4-iodo-2,6-dimethylaniline, and proceeds via a diazotization reaction followed by a copper-catalyzed bromination.[2]



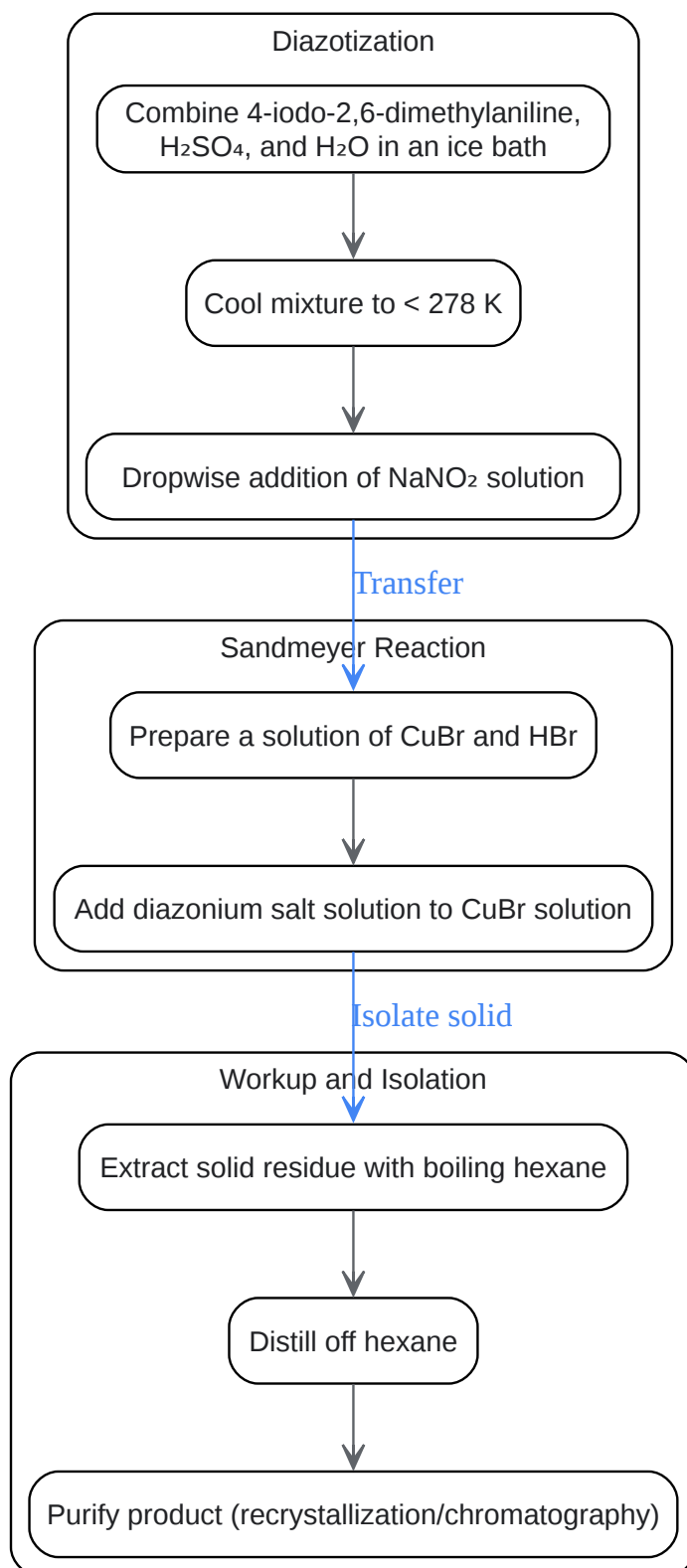
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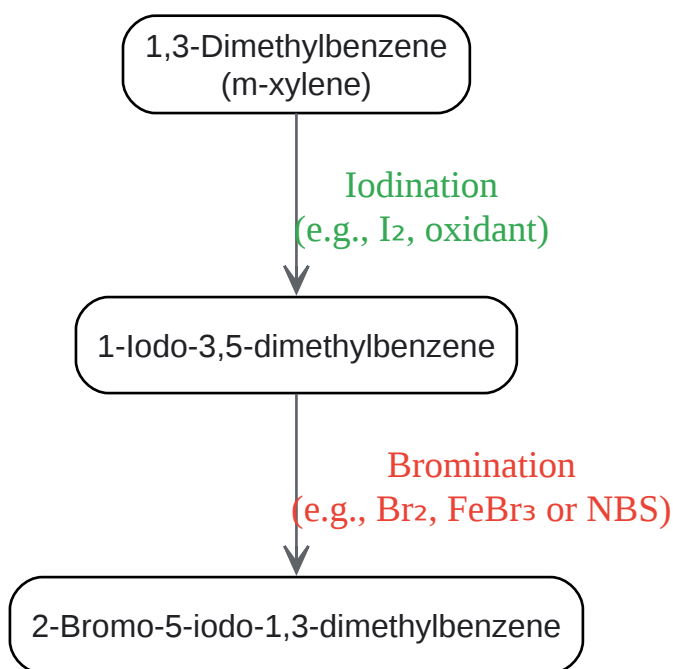
Caption: Reaction scheme for the synthesis of **2-Bromo-5-iodo-1,3-dimethylbenzene**.

The following table summarizes the molar equivalents and quantities of reactants used in this protocol.[\[2\]](#)

Reactant	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Quantity
4-iodo-2,6-dimethylaniline	C ₈ H ₁₀ IN	247.08	20	5.0 g
Concentrated Sulfuric Acid	H ₂ SO ₄	98.08	40	2.23 mL
Sodium Nitrite	NaNO ₂	69.00	21	1.44 g
Copper(I) Bromide	CuBr	143.45	20	2.86 g
Hydrobromic Acid	HBr	80.91	20	2.71 mL

- In a flask equipped with a magnetic stirrer and placed in an ice bath, combine 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (2.23 mL, 40 mmol), and water (100 mL).[\[2\]](#)
- Stir the mixture until the temperature is below 278 K (5°C).[\[2\]](#)
- Slowly add a solution of sodium nitrite (1.44 g, 21 mmol) in water (100 mL) dropwise to the reaction mixture, maintaining the temperature below 278 K.[\[2\]](#)
- In a separate flask, prepare a solution of copper(I) bromide (2.86 g, 20 mmol) and hydrobromic acid (2.71 mL, 20 mmol).[\[2\]](#)
- Add the freshly prepared diazonium salt solution to the copper(I) bromide solution with continuous stirring.[\[2\]](#)
- Upon completion of the reaction, a solid residue will form. Extract the solid residue with boiling hexane (40 mL).[\[2\]](#)
- Distill off the hexane to yield the crude product.[\[2\]](#)
- Further purification can be achieved by recrystallization or column chromatography.





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References

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- 2. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
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